N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide
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Description
N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
A study by Asmaa M. Fahim and Mona A. Shalaby (2019) detailed the synthesis of novel benzenesulfonamide derivatives, including reactions that could potentially encompass compounds similar to the one of interest. The synthesized compounds exhibited in vitro antitumor activity against HepG2 and MCF-7 cell lines, underscoring the therapeutic potential of such chemical structures (Fahim & Shalaby, 2019).
Biological Evaluation and Therapeutic Potential
Sherif A F Rostom (2006) synthesized a series of sulfonamide derivatives, including compounds structurally related to N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide. These compounds were evaluated for their antitumor activity, with several demonstrating broad-spectrum antitumor activity against various tumor cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy (Rostom, 2006).
Enzyme Inhibition and Pharmaceutical Applications
A study focused on designing and synthesizing compounds with potential inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. The synthesized sulfonamides showed good inhibition profiles, suggesting their utility in developing treatments for conditions involving these enzymes (Yamali & Gul, 2020).
Anticancer Activity
Research by H. Gul et al. (2016) involved the synthesis of sulfonamide compounds, including those with pyrazole moieties similar to the compound of interest. These compounds were tested for cytotoxicity and carbonic anhydrase inhibitory effects, showing promising results as potential anticancer agents (Gul et al., 2016).
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-19(27-16-10-8-15(20)9-11-16)14(2)23(22-13)18(24)12-21-28(25,26)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDAGAXOGUNWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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